N-(5-chloro-2-methoxyphenyl)-4-ethylpiperazine-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-ethylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Mechanism of Action
Target of Action
It’s structurally similar to 5-chloro-2-methoxy-n-2-(4-sulfamoylphenyl)ethyl benzamide , which has been reported as an intermediate in the synthesis of glyburide . Glyburide is a well-known drug used to treat type 2 diabetes, and its primary targets are the sulfonylurea receptors (SURs) on the ATP-sensitive potassium channels in the pancreatic beta cells .
Mode of Action
Based on its structural similarity to glyburide, it may interact with its targets through non-covalent interactions such as hydrogen bonding . These interactions can lead to conformational changes in the target proteins, affecting their function .
Biochemical Pathways
If it acts similarly to glyburide, it may affect the insulin secretion pathway in pancreatic beta cells . By binding to the sulfonylurea receptors, it could inhibit the ATP-sensitive potassium channels, leading to cell depolarization and subsequent insulin release .
Result of Action
If it acts similarly to glyburide, its primary effect would be the stimulation of insulin release from pancreatic beta cells . This could lead to a decrease in blood glucose levels, which is beneficial for the treatment of type 2 diabetes .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-ethylpiperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-4-ethylpiperazine-1-carboxamide.
Reduction: Formation of N-(2-methoxyphenyl)-4-ethylpiperazine-1-carboxamide.
Substitution: Formation of N-(5-azido-2-methoxyphenyl)-4-ethylpiperazine-1-carboxamide or N-(5-thio-2-methoxyphenyl)-4-ethylpiperazine-1-carboxamide
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-ethylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-acetamide
- N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
- N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-ethylpiperazine-1-carboxamide is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-3-17-6-8-18(9-7-17)14(19)16-12-10-11(15)4-5-13(12)20-2/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPOVPZPSDAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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